Cas no 2097940-57-1 ((2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one)

(2E)-1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a brominated pyrimidine derivative featuring a pyrrolidine linker and an α,β-unsaturated ketone moiety. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile intermediate for designing kinase inhibitors or other biologically active molecules. The presence of the 5-bromopyrimidinyl group enhances its utility in cross-coupling reactions, while the conjugated enone system may facilitate Michael addition reactions or serve as an electrophilic warhead for covalent binding studies. Its well-defined structure and functional group diversity make it suitable for structure-activity relationship (SAR) exploration in targeted therapeutic development.
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one structure
2097940-57-1 structure
Product name:(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
CAS No:2097940-57-1
MF:C12H14BrN3O2
MW:312.16246175766
CID:5950436
PubChem ID:126852291

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • F6478-1807
    • AKOS032457516
    • 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
    • 2097940-57-1
    • (E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
    • (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
    • Inchi: 1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
    • InChI Key: YKDKFFSBVVOKRQ-NSCUHMNNSA-N
    • SMILES: BrC1C=NC(=NC=1)OC1CN(C(/C=C/C)=O)CC1

Computed Properties

  • Exact Mass: 311.02694g/mol
  • Monoisotopic Mass: 311.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.3Ų

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-1807-1mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
1mg
$54.0 2023-05-12
Life Chemicals
F6478-1807-30mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
30mg
$119.0 2023-05-12
Life Chemicals
F6478-1807-20mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
20mg
$99.0 2023-05-12
Life Chemicals
F6478-1807-100mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
100mg
$248.0 2023-05-12
Life Chemicals
F6478-1807-5mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
5mg
$69.0 2023-05-12
Life Chemicals
F6478-1807-75mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
75mg
$208.0 2023-05-12
Life Chemicals
F6478-1807-2μmol
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
2μl
$57.0 2023-05-12
Life Chemicals
F6478-1807-10mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
10mg
$79.0 2023-05-12
Life Chemicals
F6478-1807-3mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
3mg
$63.0 2023-05-12
Life Chemicals
F6478-1807-4mg
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
2097940-57-1 90%+
4mg
$66.0 2023-05-12

Additional information on (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Introduction to Compound with CAS No. 2097940-57-1 and Product Name: (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

The compound with the CAS number 2097940-57-1 and the product name (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of multiple functional groups, including a bromopyrimidine moiety and a pyrrolidine ring, suggests a high degree of versatility in its reactivity and interaction with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The bromopyrimidine component in this molecule is particularly noteworthy, as brominated pyrimidines are frequently employed in medicinal chemistry due to their ability to serve as pharmacophores in various drug classes. For instance, they have been extensively studied for their roles in antiviral, anticancer, and anti-inflammatory therapies. The incorporation of this group into the compound under discussion may contribute to its efficacy by enhancing binding affinity to specific biological receptors.

The pyrrolidine ring, another key structural feature, is known for its prevalence in biologically active molecules. Pyrrolidine derivatives are commonly found in natural products and synthetic drugs, often contributing to the pharmacological properties of these compounds. In the context of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, the pyrrolidine moiety may play a crucial role in modulating the compound's interactions with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

The butenone group at the 1-position of the molecule introduces an additional layer of complexity, offering opportunities for further functionalization and derivatization. Butenone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The double bond in the butenone moiety may also influence the compound's electronic properties, affecting its reactivity and binding characteristics.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of a bromopyrimidine, a pyrrolidine, and a butenone group creates a multifunctional entity that can be tailored to interact with specific biological pathways. This flexibility is particularly valuable in modern drug discovery, where targeted therapies are increasingly sought after.

In light of recent advancements in computational chemistry and molecular modeling, researchers have been able to predict the binding modes and interactions of such complex molecules with high precision. These computational tools have enabled the optimization of lead compounds like (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, allowing for rapid screening and identification of potential therapeutic candidates. The integration of machine learning algorithms has further enhanced these capabilities, enabling more accurate predictions of biological activity based on structural features.

Experimental validation remains a critical step in confirming the hypotheses generated through computational studies. Synthetic chemists have developed sophisticated methodologies for constructing complex heterocyclic frameworks, including those containing multiple functional groups like bromopyrimidines and pyrrolidines. These synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity.

The pharmaceutical industry has also embraced green chemistry principles to minimize environmental impact while maximizing efficiency. This approach has led to the development of more sustainable synthetic routes for complex molecules like (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, reducing waste generation and energy consumption during production processes. Such innovations are essential for ensuring that drug development remains both effective and environmentally responsible.

Preclinical studies have begun to explore the potential therapeutic applications of this compound. Initial results suggest that it may exhibit significant activity against certain disease states, although further research is needed to fully understand its mechanism of action and clinical relevance. The combination of structural features such as the bromopyrimidine, pyrrolidine, and butenone moieties may contribute to its multifaceted biological activities, making it a promising candidate for further investigation.

Collaborative efforts between academic researchers and industry scientists are essential for advancing our understanding of this compound and others like it. By leveraging interdisciplinary approaches, scientists can accelerate the discovery and development of novel therapeutic agents that address unmet medical needs. The continued exploration of heterocyclic compounds remains a cornerstone of modern pharmaceutical research.

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